molecular formula C10H12O4 B151354 Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate CAS No. 60263-06-1

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

Cat. No. B151354
CAS RN: 60263-06-1
M. Wt: 196.2 g/mol
InChI Key: PCTPJULDTWCNKF-UHFFFAOYSA-N
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Description

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate is a chemical compound that is part of a broader class of organic compounds known for their potential applications in pharmaceuticals and materials science. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been studied extensively. These compounds often exhibit interesting chemical and physical properties due to their cyclic and functionalized structures.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from simple precursors and employing various reagents and catalysts. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl-fluorophenyl compound with ammonium acetate in glacial acetic acid . Similarly, the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was achieved by condensation and reduction reactions . These methods could potentially be adapted for the synthesis of Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined to crystallize in the orthorhombic space group with specific unit-cell parameters . The molecular packing is influenced by non-covalent interactions such as hydrogen bonding, which is a common feature in these compounds .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure. For instance, the presence of amino groups, cyano groups, and ester functionalities can lead to a variety of chemical reactions, including condensation, cyclization, and substitution reactions . The specific reactivity of Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate would likely be influenced by the hydroxy and keto groups on the cyclohexadienyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, solubility, and stability under various conditions. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal properties . The optical properties are often investigated using UV-Visible spectroscopy, which can provide insights into the electronic structure of the compounds . The solubility and stability would be important for the practical applications of Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate, especially in pharmaceutical formulations.

Scientific Research Applications

Insect Growth Inhibition

Ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl) acetate, extracted from Senecio cannabifolius, has been identified as an insect growth inhibitor. It was found to inhibit the growth of larvae of the tobacco cutworm, Spodoptera litura. This compound is present in both the foliar surface and tissue of the plant, suggesting a defensive role against herbivores (Lajide, Escoubas, & Mizutani, 1996).

Marine Fungus Compounds

Research on marine fungi, specifically Penicillium sp. and Trichoderma atroviride, has led to the identification of new compounds, including those structurally related to ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl) acetate. These studies are significant for understanding the chemical diversity and potential bioactive properties of marine organisms (Wu et al., 2010); (Sun et al., 2009).

Synthesis and Structural Studies

Various studies have focused on the synthesis of compounds structurally similar to ethyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl) acetate. These studies contribute to the development of novel synthetic methodologies and the exploration of chemical structures for potential applications in different fields, including pharmaceuticals (Dawadi & Lugtenburg, 2011); (Zhang et al., 2009).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate .

Future Directions

Given its potential in biomedical research, future studies could explore its efficacy and safety in treating chronic inflammation, allergies, and autoimmune diseases .

properties

IUPAC Name

ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-9(12)7-10(13)5-3-8(11)4-6-10/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTPJULDTWCNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C=CC(=O)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209015
Record name 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

CAS RN

60263-06-1
Record name 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060263061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JP-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289072
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Cyclohexadiene-1-acetic acid, 1-hydroxy-4-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, 6 mL of THF was added to 1.22 g (2 mmol, 0.6 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.36 g (3.33 mmol) of p-benzoquinone in 2.5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 1 hour. 5 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 25 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 5 mL (×2) of 1N hydrochloric acid, 5 mL of water, 5 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 5 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. After concentration under reduced pressure, purification with silica gel column (developing solvent; ethyl acetate/n-hexane=1/3, 1/2) afforded 0.46 g of the desired product (yield 70%).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
70%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Under nitrogen atmosphere, 6 mL of THF was added to 1.22 g (2 mmol, 0.6 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 0.36 g (3.33 mmol) of p-benzoquinone in 2.5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 1 hour. 5 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 25 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 5 mL (×2) of 1N hydrochloric acid, 5 mL of water, 5 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 5 mL (×2) of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. After concentration under reduced pressure, purification with silica gel column (developing solvent; ethyl acetate/n-hexane=1/3, 1/2) afforded 0.46 g of the desired product (yield 70%).
Quantity
0.36 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Reactant of Route 2
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Reactant of Route 4
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Reactant of Route 5
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate
Reactant of Route 6
Ethyl 2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate

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